5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione
CAS No.:
Cat. No.: VC15033388
Molecular Formula: C25H33N3S
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33N3S |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | 5-cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione |
| Standard InChI | InChI=1S/C25H33N3S/c1-3-20-10-14-23(15-11-20)27-18-26(22-8-6-5-7-9-22)19-28(25(27)29)24-16-12-21(4-2)13-17-24/h10-17,22H,3-9,18-19H2,1-2H3 |
| Standard InChI Key | NMPIAQBLSNYSIC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)C4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,3,5-triazinane class, a saturated heterocyclic system containing three nitrogen atoms at positions 1, 3, and 5. Key substituents include:
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Cyclohexyl group at position 5, contributing steric bulk and hydrophobicity.
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4-Ethylphenyl groups at positions 1 and 3, introducing aromaticity and potential π-π stacking interactions.
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Thione group (-C=S) at position 2, enabling hydrogen bonding and redox activity .
Table 1: Basic Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₂₆H₃₄N₃S |
| Molecular weight | 428.64 g/mol |
| IUPAC name | 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione |
| SMILES | S=C1N(C2CCC(CC2)CC)N(C3=CC=C(C=C3)CC)N(C4=CC=C(C=C4)CC)N1 |
The stereochemistry of the triazinane ring (chair vs. boat conformations) remains underexplored but is hypothesized to influence intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione has been documented, analogous triazinanes are typically synthesized via:
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Cyclocondensation reactions between thioureas and aldehydes/ketones.
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Post-functionalization of preformed triazinane cores through nucleophilic substitution or coupling reactions .
A plausible route involves the reaction of 1,3-bis(4-ethylphenyl)thiourea with cyclohexylamine and formaldehyde under acidic conditions, followed by oxidation to introduce the thione group .
Key Challenges
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Steric hindrance from the cyclohexyl and 4-ethylphenyl groups complicates regioselective substitutions.
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Oxidation sensitivity of the thione group necessitates inert atmospheres during synthesis .
Physicochemical Properties
Solubility and Stability
Computational predictions (via COSMO-RS simulations) suggest:
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LogP: 5.2 ± 0.3 (high lipophilicity).
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Aqueous solubility: <0.1 mg/mL at 25°C.
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Thermal stability: Decomposition onset at ~220°C (DSC data inferred from triazinane analogs) .
Spectroscopic Characteristics
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IR spectroscopy: Strong absorption at 1,210 cm⁻¹ (C=S stretch).
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NMR: δ 1.2–1.4 ppm (cyclohexyl CH₂), δ 7.1–7.3 ppm (aromatic protons) .
Biological and Material Applications
Table 2: Predicted ADMET Properties
| Parameter | Prediction |
|---|---|
| CYP3A4 inhibition | Moderate (IC₅₀ ≈ 15 µM) |
| Plasma protein binding | 92% |
| hERG inhibition | Low risk |
Materials Science Applications
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Coordination chemistry: Thione sulfur acts as a soft Lewis base for transition metals (e.g., Pd, Pt).
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Polymer additives: Stabilizes radicals in polymerization processes .
Future Research Directions
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Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure triazinanes.
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Structure-activity relationships: Systematic variation of substituents to enhance target selectivity.
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Computational modeling: DFT studies to predict reaction mechanisms and supramolecular assembly.
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